![molecular formula C5HBr2N3S B1457020 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 333432-27-2](/img/structure/B1457020.png)
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
Übersicht
Beschreibung
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It can be used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) .
Synthesis Analysis
A safe and efficient synthesis of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .
Molecular Structure Analysis
The molecular formula of this compound is C5HBr2N3S . Its molecular weight is 294.96 g/mol .
Chemical Reactions Analysis
The versatility and selectivity of this compound towards aromatic nucleophilic substitution have been explored . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 294.96 g/mol . Its XLogP3-AA is 2.4, and it has a topological polar surface area of 66.9 Ų .
Wissenschaftliche Forschungsanwendungen
Safe Synthesis and Reactions
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, a derivative of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, has been synthesized safely and efficiently. This compound's selective aromatic nucleophilic substitution reactions and the ability to form stable S…η2-(N=N) bound chains in its alkylthio derivatives make it a candidate for designing liquid crystals (Chmovzh et al., 2018).
Liquid Crystalline Properties
Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles, including this compound, have liquid crystalline properties due to their long alkyl chains. These properties are vital for materials used in displays and other optical applications (Chmovzh et al., 2021).
Applications in Electronics and Optics
Electrochromic Polymer Applications
Thiadiazolo[3,4-c]pyridine derivatives have been used as electron acceptors in the design of electrochromic polymers. These polymers display fast-switching times, high coloration efficiency, and low bandgaps, making them suitable for applications in smart windows, displays, and other devices where controlled light transmission is necessary (Ming et al., 2015).
Donor–Acceptor Systems for Electrochromics
The incorporation of thiadiazolo[3,4-c]pyridine in donor–acceptor systems has been shown to produce polymers with intriguing optical properties, including various colors and fast response times. These properties are beneficial for developing electrochromic devices with applications in energy-efficient smart windows and displays (Ming et al., 2015).
Applications in Solar Cells
Dye-Sensitized Solar Cells
Derivatives of this compound have been used in the design of organic dyes for dye-sensitized solar cells. These dyes exhibit broad spectral absorption, including the NIR region, and show promising power conversion efficiencies. This makes them suitable candidates for solar energy harvesting applications (Mao et al., 2014).
Environmental Applications
Greenhouse Gas Uptake
Microporous organic polymers incorporating [1,2,5]-thiadiazolo-[3,4-c]-pyridine cores have demonstrated very high CO2 uptake and selectivity over N2. This characteristic can be utilized in environmental applications, such as carbon capture and storage, to mitigate the impact of greenhouse gases (Hussain et al., 2017).
Wirkmechanismus
Target of Action
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It is primarily targeted towards the synthesis of panchromatic organic for dye-sensitized solar cells (DSSCs) and photoactive acceptor part in low band gap conjugated polymers and oligomers for high performance organic photovoltaic (OPV) devices .
Mode of Action
The compound exhibits versatility and selectivity towards aromatic nucleophilic substitution . It interacts with different nucleophiles such as alcohols, amines, and thiols to synthesize new compounds . The structural diversity of the electron-donating substituents and the functional groups introduced are studied to analyze the electronic properties bestowed on the core .
Biochemical Pathways
The compound plays a crucial role in the synthesis of biologically attractive molecules and organic materials with fluorescence properties . It is also used in the synthesis of photoactive acceptor part in low band gap conjugated polymers and oligomers . These polymers and oligomers are essential for the performance of OPV devices .
Result of Action
The result of the action of this compound is the synthesis of new compounds with potential applications in organic electronics . These compounds serve as important building blocks for the synthesis of biologically attractive molecules and organic materials with fluorescence properties .
Action Environment
The reaction of this compound in an aprotic dipolar solvent (DMF) is facilitated and occurs much faster than in a less polar organic solvent (chloroform) . This suggests that the solvent environment significantly influences the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
The compounds synthesized from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine allow us to get a glimpse of important building blocks for the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties . This makes these compounds promising for the design of liquid crystals .
Biochemische Analyse
Biochemical Properties
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily due to its electron-deficient nature. This compound is known to participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as alcohols, amines, and thiols
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular components, leading to changes in the expression of specific genes and alterations in metabolic pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s electron-deficient nature allows it to participate in various binding interactions, which can result in changes in gene expression and other cellular processes . Understanding these molecular mechanisms is essential for developing new applications and improving existing ones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of new products with different biochemical properties . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels . Understanding these dosage effects is crucial for developing safe and effective applications in biomedical research and therapeutic development.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s electron-deficient nature allows it to participate in redox reactions and other biochemical processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport and distribution mechanisms is essential for developing targeted applications and improving the compound’s efficacy in various settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s effects on cellular processes and developing new applications in biomedical research and therapeutic development.
Eigenschaften
IUPAC Name |
4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2N3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZIBSAFRVAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728849 | |
| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333432-27-2 | |
| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine a valuable starting material for organic synthesis?
A1: this compound is a versatile building block because it possesses two bromine atoms that are susceptible to selective nucleophilic aromatic substitution (SNAr) reactions. This selectivity allows for the controlled introduction of various substituents at the 4 and 7 positions. Additionally, it can undergo palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Heck reaction. These reactions enable the construction of diverse structures with potential applications in various fields.
Q2: What types of molecules have been synthesized using this compound as a starting material?
A2: Researchers have successfully synthesized a variety of compounds starting from this compound. For example, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, incorporating long alkyl chains, has been synthesized via successive SNAr and Buchwald-Hartwig reactions. This compound shows promise for liquid crystal applications. Another example is (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, synthesized through a Heck reaction. This molecule features a (diphenylamino)phenylethenyl group, a common motif in materials with interesting electronic properties.
Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A3: Characterization of this compound and its derivatives typically involves a combination of techniques. These include elemental analysis, high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide information about the elemental composition, molecular weight, structure, and electronic properties of the synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)
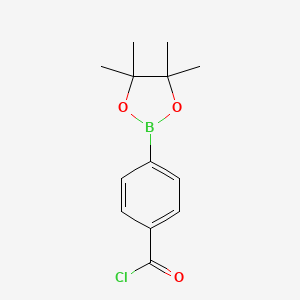

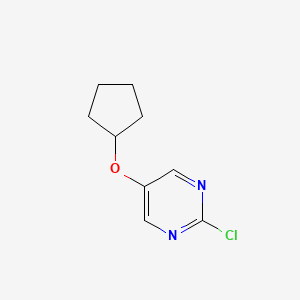


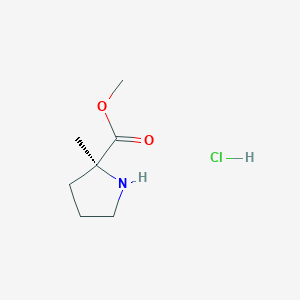
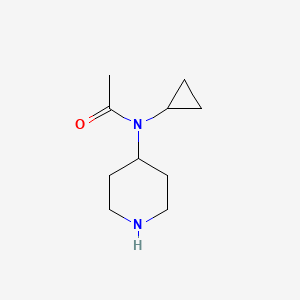


![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)

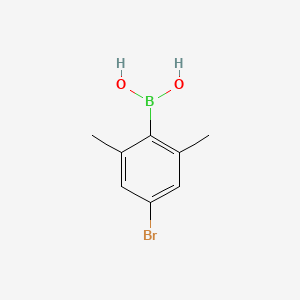
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)